2-Methyl-D3-propionitrile-3,3,3-D3
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Overview
Description
2-Methyl-D3-propionitrile-3,3,3-D3 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, such as its ability to be used as a tracer in various chemical reactions. The molecular formula of this compound is C4H3D6N, and it has a molecular weight of approximately 75.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-D3-propionitrile-3,3,3-D3 typically involves the deuteration of 2-methylpropionitrile. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the molecular structure .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often utilizing specialized catalysts and reactors designed to handle deuterium gas. The final product is then purified through distillation or other separation techniques to achieve the desired level of deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-D3-propionitrile-3,3,3-D3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted nitriles or other functionalized compounds.
Scientific Research Applications
2-Methyl-D3-propionitrile-3,3,3-D3 is widely used in scientific research due to its deuterium content. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of 2-Methyl-D3-propionitrile-3,3,3-D3 involves its role as a tracer molecule. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This is achieved through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which can distinguish between hydrogen and deuterium atoms .
Comparison with Similar Compounds
Similar Compounds
2-Methylpropionitrile: The non-deuterated version of the compound.
2-Methyl-D3-propene-3,3,3-D3: Another deuterated compound with a similar structure but different functional groups.
2-Methyl-D3-propanol-3,3,3-D3: A deuterated alcohol with a similar carbon skeleton.
Uniqueness
2-Methyl-D3-propionitrile-3,3,3-D3 is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and studying chemical reactions. Its stability and ease of detection make it a valuable tool in various research fields .
Properties
Molecular Formula |
C4H7N |
---|---|
Molecular Weight |
75.14 g/mol |
IUPAC Name |
3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |
InChI |
InChI=1S/C4H7N/c1-4(2)3-5/h4H,1-2H3/i1D3,2D3 |
InChI Key |
LRDFRRGEGBBSRN-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C#N)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)C#N |
Origin of Product |
United States |
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